molecular formula C5H4ClIN2 B1388418 6-Chloro-3-iodopyridin-2-amine CAS No. 800402-06-6

6-Chloro-3-iodopyridin-2-amine

Cat. No. B1388418
M. Wt: 254.45 g/mol
InChI Key: GGXIOSCUHASSOL-UHFFFAOYSA-N
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Description

6-Chloro-3-iodopyridin-2-amine is a chemical compound with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 . It is used as a building block in organic synthesis . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of 6-Chloro-3-iodopyridin-2-amine involves multi-step reactions. For example, one synthesis route involves three steps: the reaction of propan-2-one at 20°C for 18 hours, followed by the reaction with copper (I) iodide, L-proline, and potassium carbonate in 1,4-dioxane at 80°C for 6 hours, and finally, the reaction with sulfuric acid at 120°C for 4 hours .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-iodopyridin-2-amine is 1S/C5H4ClIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-3-iodopyridin-2-amine are not detailed in the search results, it is known to be used as a building block in organic synthesis . This suggests that it can participate in various chemical reactions to form more complex molecules.


Physical And Chemical Properties Analysis

6-Chloro-3-iodopyridin-2-amine is a solid at room temperature . It has a predicted boiling point of 324.7±42.0 °C and a predicted density of 2.139±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or argon) at 2–8°C .

Scientific Research Applications

Amination Reactions and Chemical Transformations

6-Chloro-3-iodopyridin-2-amine is involved in various amination reactions and chemical transformations. Research has shown that halopyridines, like 6-chloro-3-iodopyridin-2-amine, undergo amination reactions. For instance, Pieterse and Hertog (2010) discussed the rearrangements during aminations of halopyridines, presumably involving a pyridyne intermediate (Pieterse & Hertog, 2010). Additionally, Maes et al. (2002) performed selective palladium-catalyzed aminations on similar compounds with excellent yields and good selectivity (Maes et al., 2002).

Synthesis of Bioactive Compounds

This chemical is also used in the synthesis of bioactive compounds. Takács et al. (2007) reported on the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, which includes compounds like 6-Chloro-3-iodopyridin-2-amine. This process is used for synthesizing N-substituted nicotinamide related compounds of potential biological importance (Takács et al., 2007).

Catalysis and Polymerization

The compound plays a role in catalysis and polymerization processes. For instance, Fuhrmann et al. (1996) explored octahedral group 4 metal complexes that contain amine, amido, and aminopyridinato ligands, which are significant in alpha-olefin oligo- and polymerization (Fuhrmann et al., 1996).

Pharmaceutical and Medicinal Chemistry

6-Chloro-3-iodopyridin-2-amine is significant in the field of pharmaceutical and medicinal chemistry. Wu et al. (2022) utilized similar halopyridine compounds in the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry research (Wu et al., 2022).

Safety And Hazards

6-Chloro-3-iodopyridin-2-amine is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXIOSCUHASSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670324
Record name 6-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodopyridin-2-amine

CAS RN

800402-06-6
Record name 6-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-3-iodopyridine
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Synthesis routes and methods I

Procedure details

A suspension of N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethyl propionamide (Preparation 108, 5.0 g, 14.8 mmol) in 1M HCl was heated to reflux for 4.5 h. The reaction was cooled to rt and then extracted with diethyl ether (2×50 mL). The organics were washed with Na2CO3 solution (2×50 mL) before being dried (MgSO4) and the solvent removed in vacuo. Purification by column chromatography (SiO2, CH2Cl2) afforded the title compound. δH (CDCl3): 7.76 (1H, d), 6.46 (1H, d), 5.43–5.20 (2H, br s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-(6-chloro-3-iodopyridin-2-yl)pivalamide (17.0 g, 50.2 mmol) in dioxane (80 mL) is added 2 N aqueous HCl (50 mL) and the resulting mixture is stirred at 105° C. for 2 h. After cooling to RT, the reaction mixture is slowly poured into a saturated aqueous NaHCO3 solution (200 mL) and the resulting mixture is extracted with ethyl acetate (400 mL×3). The combined organic extracts are washed with brine (300 mL×3), dried over MgSO4, and solvent is evaporated on a rotary evaporator to provide 6-chloro-3-iodopyridine-2-amine as light brown solid (12.8 g, yield 100%). 1H NMR (300 MHz, DMSO-d6), δ 7.85 (d, J=8.1 Hz, 1H), 6.36 (d, J=8.1 Hz, 1H), 6.50 (br s, 2H). LCMS-ESI (m/z): calcd for C5H4ClIN2 253.9; [M+H]+ found 255.3.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
… An oven-dried 50 mL round bottom flask was charged with 6-chloro-3-iodopyridin-2-amine (44, 300 mg, 1.18 mmol) and dissolved in DCM (6 mL). Acetyl chloride (0.3 mL, 4.20 mmol) …
Number of citations: 3 www.sciencedirect.com
S Gadre - 2019 - scholar.archive.org
This work mainly focuses on the synthesis of pyrrolo [2, 3-b] pyridones as part of a larger modular system of heterocyclic ligands that is designed to bind DNA in a sequence selective …
Number of citations: 2 scholar.archive.org

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